1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole ring, followed by the introduction of the chlorophenyl and hydroxyethyl groups. The reaction conditions may vary, but common reagents include hydrazine derivatives, aldehydes, and chlorinated aromatic compounds. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired product in pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole compound with broad-spectrum antifungal activity.
Itraconazole: Known for its use in treating fungal infections.
Uniqueness
1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific structural features, such as the chlorophenyl and hydroxyethyl groups. These modifications can enhance its biological activity and selectivity compared to other triazole derivatives. The compound’s versatility in undergoing various chemical reactions also makes it a valuable tool in synthetic chemistry.
Biological Activity
The compound 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes various research findings to elucidate the biological activity of this specific triazole derivative.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of triazole derivatives is often attributed to their ability to interact with specific cellular targets. The 1H-1,2,4-triazole ring system allows for hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Cell Cycle Arrest : Compounds similar to the target compound have shown the ability to induce G1 phase arrest in leukemia cell lines. This was evidenced by a study where certain triazole derivatives led to an increase in caspase-3 cleavage, indicating apoptosis in cancer cells .
- Selectivity : The selectivity of these compounds towards cancer cells over normal cells has been demonstrated. In vitro studies indicated that human peripheral blood mononuclear cells were less sensitive to these compounds compared to leukemia cells .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
11g | K562 (CML) | 15 | Apoptosis via caspase activation |
6g | CCRF-SB (ALL) | 20 | G1 phase arrest |
11e | CCRF-SB (ALL) | 25 | Cytotoxic effects |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been explored:
- Broad Spectrum Activity : Studies have shown that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
- Comparison with Standard Antibiotics : In comparative studies, some triazole derivatives demonstrated efficacy comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .
Table 2: Antimicrobial Activity Overview
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
11g | Staphylococcus aureus | 32 µg/mL |
6g | Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have investigated the biological activity of triazole derivatives:
- Study on Leukemia Cells : A study evaluated the effects of various triazole derivatives on chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of a series of triazole derivatives against a panel of bacterial strains. Results showed promising activity against resistant strains of bacteria .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-[(4-methylphenyl)methyl]-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-13-2-4-14(5-3-13)10-21-19(26)18-22-12-24(23-18)11-17(25)15-6-8-16(20)9-7-15/h2-9,12,17,25H,10-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBBRTJCLHNNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C=N2)CC(C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.